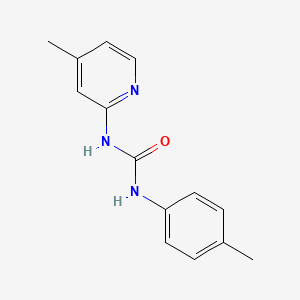
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been studied extensively for its potential use in scientific research. MPMPU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of blood pressure and other physiological processes. In
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of the enzyme sGC, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in the regulation of blood pressure and other physiological processes. By inhibiting sGC, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the production of cGMP, leading to a decrease in blood pressure and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea are primarily related to its inhibition of sGC. By reducing the production of cGMP, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea leads to a decrease in blood pressure, vasodilation, and other physiological effects. In addition, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory and anti-proliferative effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea in lab experiments is its specificity for sGC. Unlike other compounds that inhibit multiple enzymes, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea specifically targets sGC, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that the compound is used safely and effectively in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective inhibitors of sGC. Another area of interest is the investigation of the role of sGC in various disease states, including cardiovascular disease, pulmonary hypertension, and cancer. Finally, there is a need for further studies to determine the safety and efficacy of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea in animal models and humans.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 4-methylphenyl isocyanate with 4-methyl-2-pyridinyl amine in the presence of a suitable solvent and base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity and yield of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications in the fields of cardiovascular disease, pulmonary hypertension, and cancer research. In cardiovascular disease, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to lower blood pressure and improve vascular function in animal models. In pulmonary hypertension, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models. In cancer research, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-3-5-12(6-4-10)16-14(18)17-13-9-11(2)7-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURNNPBHVKGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(4-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
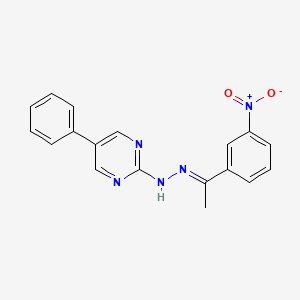
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
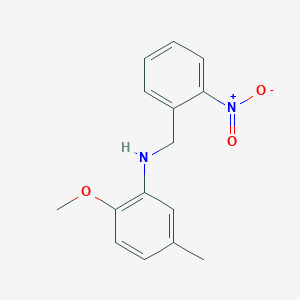
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
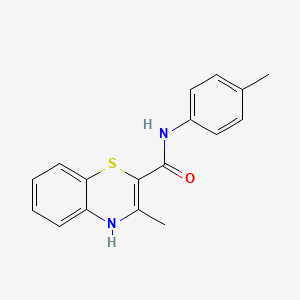

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)
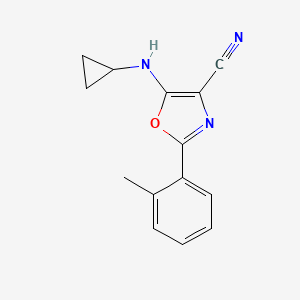
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)